molecular formula C11H11NO2 B010707 4,7-dimethyl-1H-indole-2-carboxylic Acid CAS No. 103988-96-1

4,7-dimethyl-1H-indole-2-carboxylic Acid

Cat. No. B010707
M. Wt: 189.21 g/mol
InChI Key: DXGLNXJHHJNUHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole carboxylic acids and their derivatives, including those similar to 4,7-dimethyl-1H-indole-2-carboxylic Acid, involves several methods. For example, the practical synthesis of indole-2-carboxylic acid, a related compound, can be achieved through the hydrogen reduction process using Pd-loaded Al-MCM-41 as a catalyst (Jiang et al., 2017). This demonstrates the versatility and adaptability of synthesis methods for these compounds.

Molecular Structure Analysis

The molecular and crystal structures of indole carboxylic acids reveal significant insights into their chemical behavior. For instance, indole-3-carboxylic acid exhibits hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds (Smith et al., 2003). This structural feature is critical for understanding the molecular interactions and stability of these compounds.

Chemical Reactions and Properties

Indole carboxylic acids participate in various chemical reactions, demonstrating their versatile chemical properties. For example, the acid-catalyzed aza-Friedel-Crafts reactions involving indoles can lead to the synthesis of 3-substituted indoles, highlighting the reactivity of indole carboxylic acids in facilitating the formation of biologically active compounds (Shirakawa & Kobayashi, 2006).

Physical Properties Analysis

The physical properties of indole carboxylic acids, such as melting points and solubility, are influenced by their molecular structure. The presence of hydrogen bonds and the planarity of the molecule can affect these properties significantly. Although specific data on 4,7-dimethyl-1H-indole-2-carboxylic Acid are not available, studies on related compounds provide a foundation for understanding these aspects.

Chemical Properties Analysis

The chemical stability and reactivity of indole carboxylic acids are key to their applications. These compounds are generally more stable than their indole counterparts towards acid and oxidation conditions, yet they remain reactive at certain positions, making them valuable intermediates in organic synthesis (Murakami, 1987). This balance between stability and reactivity underlines the importance of indole carboxylic acids in chemical research and pharmaceutical development.

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

  • Pharmaceuticals and Medicinal Chemistry

    • Indole derivatives have been found in many important synthetic drug molecules . They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has led researchers to synthesize a variety of indole derivatives .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Synthesis of Alkaloids

    • Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Synthesis of Alkaloids

    • Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Herbicidal Activity

    • Indole-3-carboxylic acid derivatives have been synthesized and investigated for their potential as herbicidal agents . These compounds could serve as potential transport inhibitor response 1 antagonists .
  • Antimicrobial Activity

    • Indole derivatives have shown antimicrobial activity . This has led to the synthesis of a variety of indole derivatives for screening different pharmacological activities .

Future Directions

For more detailed information, refer to the provided MSDS and related peer-reviewed papers. If you have any specific questions or need further clarification, feel free to ask!

properties

IUPAC Name

4,7-dimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-3-4-7(2)10-8(6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGLNXJHHJNUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405220
Record name 4,7-dimethyl-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethyl-1H-indole-2-carboxylic Acid

CAS RN

103988-96-1
Record name 4,7-dimethyl-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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